Racemic Bopindolol-d9 is a deuterated form of Bopindolol, a non-selective beta-adrenergic antagonist used primarily in the treatment of hypertension and other cardiovascular conditions. The compound is characterized by its ability to block beta-1 and beta-2 adrenergic receptors, which helps to reduce heart rate and blood pressure by inhibiting the effects of catecholamines such as epinephrine and norepinephrine. The presence of deuterium in Bopindolol-d9 enhances its pharmacokinetic properties, making it a valuable tool in pharmacological research and drug development.
Racemic Bopindolol-d9 is derived from the parent compound Bopindolol, which has been synthesized and studied extensively. The synthesis of racemic Bopindolol-d9 involves modifying the existing synthetic routes for Bopindolol to incorporate deuterium at specific positions in the molecular structure, allowing for enhanced stability and tracking in biological studies.
Racemic Bopindolol-d9 falls under the category of beta-adrenergic antagonists. It is classified as a non-selective beta-blocker, meaning it inhibits both beta-1 and beta-2 adrenergic receptors. This classification is significant in understanding its therapeutic applications, particularly in managing cardiovascular diseases.
The synthesis of racemic Bopindolol-d9 involves several key steps:
Technical details regarding reaction conditions, catalysts used, and yields are critical for reproducibility in research settings.
The molecular formula of racemic Bopindolol-d9 is with a molecular weight of approximately 380.5 g/mol.
The structure features an indole ring system linked to a tert-butylamino group and a benzoate moiety, contributing to its pharmacological profile .
Racemic Bopindolol-d9 can participate in various chemical reactions typical for beta-blockers:
Racemic Bopindolol-d9 functions primarily through non-selective blockade of beta-adrenergic receptors:
Racemic Bopindolol-d9 has several scientific applications:
rac Bopindolol-d9 is a deuterated analog of the beta-adrenergic antagonist bopindolol, with the molecular formula C₂₃H₁₉D₉N₂O₃ and a molar mass of 389.54 g/mol [1] [2]. The "d9" notation specifies that nine hydrogen atoms in the parent compound are replaced by deuterium (²H or D), a stable, non-radioactive hydrogen isotope. This isotopic labeling occurs exclusively at the tert-butylamino group, where the three methyl groups (-CH₃) are fully substituted with deuterated methyl groups (-CD₃) [2] [5]. The compound's CAS registry number (1794891-82-9) uniquely identifies this specific isotopic configuration [1] [5].
As indicated by the "rac" prefix, rac Bopindolol-d9 exists as a racemic mixture, containing equimolar quantities of (R)- and (S)-enantiomers [2]. The chiral center resides at the propan-2-yl linker connecting the indole and benzoate groups. This racemization is intrinsic to the synthetic pathway, which does not incorporate enantioselective steps [7]. The deuterium substitution at the tert-butyl group does not introduce additional stereocenters but may subtly influence the molecule's conformational preferences due to the marginally greater steric bulk of C-D bonds versus C-H bonds [2]. Analytical separation of enantiomers typically requires chiral chromatography, as deuterium labeling complicates traditional spectroscopic discrimination techniques [7].
Table 1: Analytical Techniques for Stereochemical Characterization
Method | Application | Limitations with Deuterium |
---|---|---|
Chiral HPLC | Separation of (R)- and (S)-enantiomers | Unaffected by deuterium substitution |
NMR Spectroscopy | Detection of diastereomeric interactions using chiral solvating agents | Reduced sensitivity due to isotopic broadening |
Optical Rotation | Measurement of specific rotation | Obscured by racemic nature |
X-ray Crystallography | Absolute configuration determination | Requires single enantiomer crystals |
Deuterium incorporation occurs specifically at the tert-butylamino moiety (−N−C(CD₃)₃), confirmed by the InChI string (InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3/i2D3,3D3,4D3) [2] [5]. This strategic placement targets a known metabolic "hot spot" where oxidative N-dealkylation occurs in non-deuterated bopindolol. The primary kinetic isotope effect (kH/kD ≈ 2–10) significantly retards cleavage of the C−D bonds at these positions [6]. Consequently, the deuterated analog exhibits enhanced metabolic stability against cytochrome P450-mediated N-demethylation, prolonging its half-life in vivo [2] [6]. The C−D bonds also confer greater hydrolytic stability under analytical storage conditions (recommended storage: 2–8°C) [1].
Structurally, rac Bopindolol-d9 is nearly identical to non-deuterated bopindolol (C₂₃H₂₈N₂O₃; MW 380.5 g/mol), except for the isotopic substitution at the tert-butyl group [1] [7]. Key comparisons include:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: